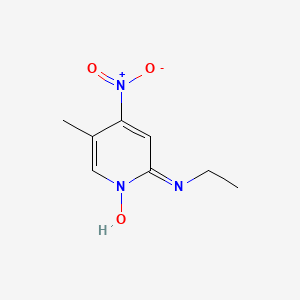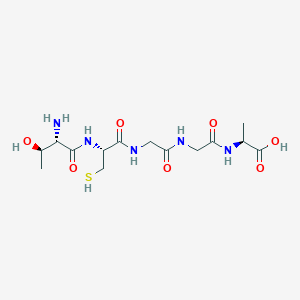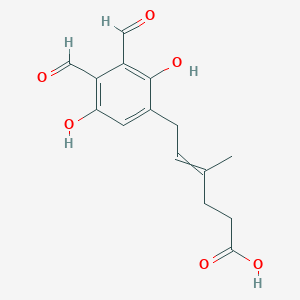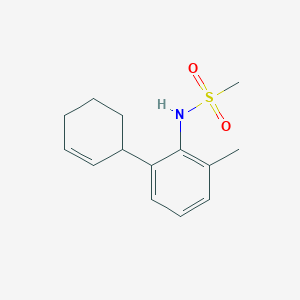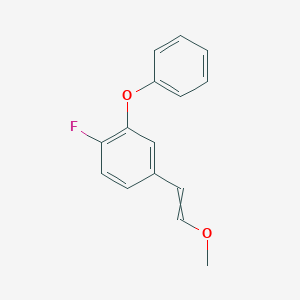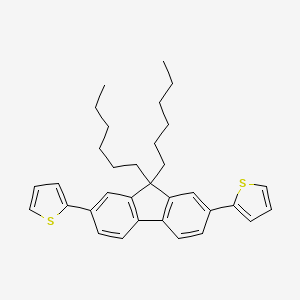
2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of two thiophene rings attached to a fluorene core, which is further substituted with hexyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene typically involves the following steps:
Bromination: The starting material, 9,9-dihexylfluorene, is brominated to form 9,9-dihexyl-2,7-dibromofluorene.
Coupling Reaction: The dibrominated compound undergoes a coupling reaction with thiophene-2-boronic acid using a palladium-catalyzed Suzuki coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like toluene or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene undergoes various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Aplicaciones Científicas De Investigación
2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene has a wide range of applications in scientific research, including:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules in OLEDs and OPVs.
Photovoltaics: Employed in the development of organic solar cells due to its excellent light-absorbing properties.
Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes.
Biological Studies: Investigated for its potential use in bioimaging and as a fluorescent probe.
Mecanismo De Acción
The mechanism of action of 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene involves its ability to participate in π-π stacking interactions and electron transfer processes. The compound’s fluorene core and thiophene rings facilitate efficient charge transport, making it suitable for use in electronic devices. The hexyl groups enhance solubility and processability, allowing for the fabrication of high-performance materials.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)dithiophene: Similar structure but with octyl groups instead of hexyl groups.
9,9-Dihexyl-2,7-dibromofluorene: A precursor in the synthesis of the target compound.
Poly(9,9-dioctyl-9H-fluorene-2,7-diyl): A polymeric derivative used in similar applications.
Uniqueness
2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene is unique due to its specific combination of fluorene and thiophene units, which provide a balance of electronic properties and solubility. The hexyl groups further enhance its processability, making it a versatile compound for various applications in organic electronics and materials science.
Propiedades
Número CAS |
354580-80-6 |
|---|---|
Fórmula molecular |
C33H38S2 |
Peso molecular |
498.8 g/mol |
Nombre IUPAC |
2-(9,9-dihexyl-7-thiophen-2-ylfluoren-2-yl)thiophene |
InChI |
InChI=1S/C33H38S2/c1-3-5-7-9-19-33(20-10-8-6-4-2)29-23-25(31-13-11-21-34-31)15-17-27(29)28-18-16-26(24-30(28)33)32-14-12-22-35-32/h11-18,21-24H,3-10,19-20H2,1-2H3 |
Clave InChI |
MMPZGOUETMIJAS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1(C2=C(C=CC(=C2)C3=CC=CS3)C4=C1C=C(C=C4)C5=CC=CS5)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



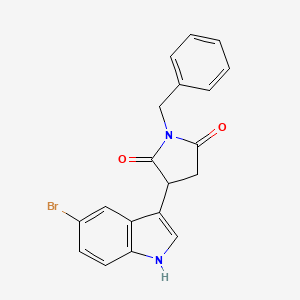

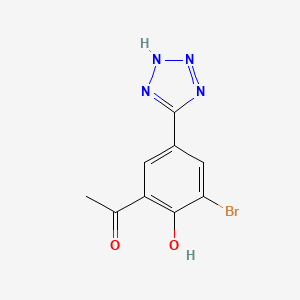
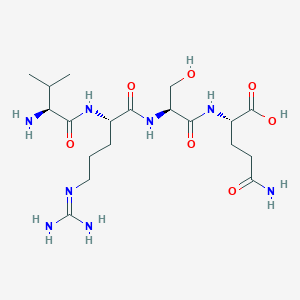
![N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride](/img/structure/B14257652.png)
